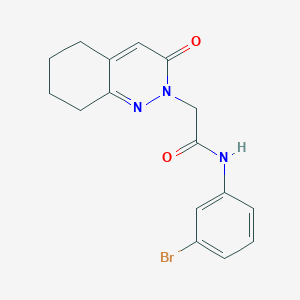

N-(3-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

N-(3-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a hexahydrocinnolin core substituted with a 3-bromophenyl group. The 3-bromo substituent on the phenyl ring introduces steric bulk and electron-withdrawing effects, which may modulate binding affinity and metabolic stability .

Properties

Molecular Formula |

C16H16BrN3O2 |

|---|---|

Molecular Weight |

362.22 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |

InChI |

InChI=1S/C16H16BrN3O2/c17-12-5-3-6-13(9-12)18-15(21)10-20-16(22)8-11-4-1-2-7-14(11)19-20/h3,5-6,8-9H,1-2,4,7,10H2,(H,18,21) |

InChI Key |

RVNBDSZMBWMXCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves the following steps:

Formation of the Hexahydrocinnolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the hexahydrocinnolinone core via an amide bond formation.

Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound may find applications in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Halogen Position and Type

- N-(4-fluorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide (): The 4-fluoro substituent, compared to 3-bromo, reduces steric hindrance and increases electronegativity. Fluorine’s smaller size may enhance target penetration but reduce π-π stacking interactions.

b. Aromatic System Modifications

- N-(naphthalen-1-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide (): Replacement of bromophenyl with naphthyl increases hydrophobicity and surface area, likely improving binding to hydrophobic pockets but reducing solubility.

Core Heterocycle Modifications

a. Benzothieno[2,3-d]pyrimidin Derivatives

- N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): The benzothienopyrimidin core introduces sulfur atoms, enhancing polar interactions.

b. Naphthyridine-Based Analogues

- The cinnolin core in the target compound may offer distinct conformational flexibility for target engagement.

Key Research Findings and Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Biological Activity

N-(3-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound of interest due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its therapeutic implications.

Chemical Structure

The compound features a bromophenyl group and a hexahydrocinnolin moiety. Its molecular formula is with a molecular weight of approximately 372.27 g/mol. The structural characteristics contribute to its interactions with biological targets.

The biological activity of this compound is believed to involve modulation of specific enzymes or receptors. Research indicates that the compound may interact with various targets leading to therapeutic outcomes such as anti-inflammatory and anti-cancer effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of acetamide derivatives. Compounds similar to this compound have shown moderate activity against gram-positive bacteria. The presence of specific functional groups enhances their efficacy against microbial strains.

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive bacteria | |

| Related Acetamide Derivatives | Antimicrobial | Various bacteria and fungi |

Anti-Cancer Potential

The compound has been evaluated for its anti-cancer properties. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The structural features that allow for interaction with DNA or specific protein targets are crucial for its activity.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on acetamide derivatives revealed that compounds with bromophenyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that this compound could be a promising candidate for further development in antimicrobial therapy . -

Investigation of Anti-Cancer Properties :

In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of similar compounds through structure-activity relationship (SAR) studies. The findings indicate that modifications at specific positions on the aromatic rings can significantly influence their biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.